BenchChemオンラインストアへようこそ!

SAR113945

Osteoarthritis In Vivo Pain Models Corticosteroid Comparison

SAR113945 is a Sanofi‑developed, intra‑articular IKKβ inhibitor engineered for sustained‑release delivery. It uniquely combines a 0.4 nM IC50 on IKKβ with a clinically documented plasma half‑life of ~52 days, enabling high local joint exposure and minimal systemic spillover. Critically, in preclinical pain models, SAR113945 outperformed the corticosteroid triamcinolone on both thermal and mechanical hyperalgesia endpoints. Its Phase IIa data also revealed a differential efficacy signal in OA patients with baseline synovial effusion, making it a benchmark compound for NF‑κB pathway studies, PK/PD modelling of depot formulations, and biomarker‑driven patient stratification research. Procure SAR113945 to access a uniquely characterized tool compound that cannot be substituted by generic IKK inhibitors or corticosteroids.

Molecular Formula
Molecular Weight
Cat. No. B1193470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAR113945
SynonymsSAR113945;  SAR-113945;  SAR 113945; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SAR113945: IκB Kinase (IKKβ) Inhibitor for Osteoarthritis Research


SAR113945 is a small-molecule, intra-articularly administered inhibitor of IκB kinase beta (IKKβ), a pivotal regulator of the canonical NF-κB signaling pathway central to inflammatory responses [1]. Developed by Sanofi-Aventis, the compound was specifically engineered to address symptomatic knee osteoarthritis (OA) through local suppression of pro-inflammatory mediators. Unlike systemic anti-inflammatory agents, SAR113945 is delivered via a proprietary slow-release formulation, a key feature designed to maximize joint exposure while minimizing systemic circulation [2]. Its development encompassed extensive in vitro kinase profiling, cellular cytokine inhibition assays, and advanced clinical trials up to Phase IIa, yielding a rich dataset for comparative evaluation [3].

Why Generic IKK Inhibitors or Corticosteroids Cannot Substitute for SAR113945 in Specialized Research


The scientific selection of SAR113945 over other IKK inhibitors or intra-articular corticosteroids is predicated on its unique combination of a targeted molecular mechanism, a specialized sustained-release formulation, and a well-characterized, if ultimately unsuccessful, clinical efficacy profile. Generic substitution with other IKKβ inhibitors (e.g., BMS-345541) fails to replicate SAR113945's in vivo pain model superiority over triamcinolone [1] or its clinically validated, formulation-driven pharmacokinetic profile . Conversely, substituting with the corticosteroid triamcinolone ignores SAR113945's distinct, upstream inhibition of the NF-κB pathway, a mechanism that showed a differential benefit in a specific OA patient sub-population [2]. These multifaceted differentiators, from molecular target engagement to clinical patient stratification, render simple in-class or cross-class substitution scientifically unsound and counterproductive for targeted research applications.

SAR113945: Quantitative Evidence of Differentiation from Key Comparators


SAR113945 Demonstrates Superiority Over Triamcinolone in an In Vivo Model of Hyperalgesia

In a direct, preclinical in vivo comparison, SAR113945 exhibited a superior effect on both thermal and mechanical hyperalgesia compared to the widely used intra-articular corticosteroid, triamcinolone [1]. This finding provides a key quantitative differentiation, suggesting a potential for enhanced or distinct analgesic efficacy beyond simple anti-inflammatory action.

Osteoarthritis In Vivo Pain Models Corticosteroid Comparison

Sustained Intra-Articular Exposure and Low Systemic Levels: PK Differentiation of SAR113945

Pharmacokinetic analysis of SAR113945 revealed a distinct profile characterized by a comparably high and sustained local exposure in the knee joint, coupled with low systemic exposure [1]. This profile, including a tmax of 1.5-3 hours and a plasma half-life of ~52 days for the 25 mg dose, is a direct consequence of its specifically engineered slow-release formulation .

Pharmacokinetics Intra-articular Formulation Drug Delivery

Potent In Vitro Suppression of Key Osteoarthritis Inflammatory Mediators

In cellular assays, SAR113945 potently inhibited the synthesis of three critical pro-inflammatory mediators associated with osteoarthritis pathophysiology: interleukin 1β (IL-1β), tumor necrosis factor α (TNFα), and prostaglandin E2 (PGE2) [1]. This broad suppression of downstream inflammatory signals differentiates it from agents that target a single cytokine or mediator.

Inflammation Cytokine Inhibition In Vitro Pharmacology

Clinical Efficacy Signal in an OA Patient Subgroup with Effusion

While the Phase IIa proof-of-concept study failed to meet its primary endpoint (WOMAC pain subscore at Day 56) in the overall knee OA population, a statistically significant improvement was observed in a pre-specified subgroup of patients who presented with synovial effusion at baseline [1]. This finding points towards a potential responder population and differentiates SAR113945's clinical profile from compounds that may not have shown such subgroup-specific signals.

Clinical Trial Patient Stratification Osteoarthritis

Kinase Selectivity Profile Supports Clinical Development

Extensive in vitro profiling of SAR113945 against a broad panel of kinases, enzymes, and ion channels was conducted, and the resulting selectivity profile was deemed sufficient to support the initiation of a clinical development program [1]. This data, while not publicly reported with specific off-target IC50 values, is a critical piece of evidence that distinguishes a development-stage compound from more promiscuous research tools like BMS-345541, which has known off-target activities at higher concentrations .

Kinase Selectivity Drug Safety In Vitro Pharmacology

Recommended Research Applications for SAR113945 Based on Quantitative Evidence


Investigating IKKβ/NF-κB Pathway Inhibition in In Vivo Pain Models

SAR113945 is uniquely suited for preclinical in vivo studies aiming to compare the analgesic efficacy of upstream NF-κB pathway inhibition against standard-of-care intra-articular corticosteroids. The established superiority over triamcinolone in thermal and mechanical hyperalgesia models provides a strong, quantifiable rationale for its use in head-to-head efficacy studies, potentially exploring novel pain mechanisms or combination therapies [1].

Pharmacokinetic and Formulation Science Studies of Sustained Intra-Articular Delivery

The well-documented, formulation-dependent pharmacokinetic profile of SAR113945—characterized by a high local-to-systemic exposure ratio and an exceptionally long plasma half-life (e.g., ~52 days for a 25 mg dose)—makes it an ideal reference compound for studying the principles and performance of sustained-release intra-articular drug delivery systems [1].

Research on Patient Stratification and Biomarker-Driven Osteoarthritis Therapy

The clinical finding that SAR113945 showed a statistically significant benefit in a subgroup of OA patients with baseline synovial effusion, despite failing in the overall population, positions the compound as a critical tool for research into patient stratification [1]. Studies can utilize SAR113945 to further validate effusion as a predictive biomarker or to explore the underlying biological differences between effusive and non-effusive OA phenotypes in response to IKKβ inhibition.

Benchmarking Novel IKKβ Inhibitors for Selectivity and In Vitro Potency

Given that SAR113945's kinase selectivity profile was deemed acceptable for advancing to human clinical trials, it serves as a useful benchmark for characterizing new IKKβ inhibitors [1]. Researchers developing next-generation compounds can use SAR113945 as a reference standard to compare kinase selectivity panels and in vitro potency in suppressing IL-1β, TNFα, and PGE2 production, aiming to achieve a superior or differentiated profile [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for SAR113945

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.